1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C18H31Cl2FN2O2 and its molecular weight is 397.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features a piperazine moiety, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects. The presence of a fluorophenyl group enhances its binding affinity to various receptors, potentially affecting neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : Piperazine derivatives often exhibit affinity for dopamine receptors, particularly D2 receptors. This modulation can influence dopaminergic signaling pathways, which are critical in the treatment of disorders such as schizophrenia and depression.
- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors (5-HT), which play a significant role in mood regulation and anxiety disorders. Compounds with similar structures have been shown to act as serotonin reuptake inhibitors.
- Monoamine Oxidase Inhibition : Some studies indicate that piperazine derivatives can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition may lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and receptors:
- Tyrosinase Inhibition : Similar compounds have shown competitive inhibition against tyrosinase, a key enzyme in melanin biosynthesis. For instance, derivatives containing the piperazine structure have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, revealing promising results with IC50 values significantly lower than traditional inhibitors like kojic acid .
In Vivo Studies
In vivo efficacy studies are crucial for understanding the therapeutic potential:
- Animal Models : Research utilizing animal models has indicated that compounds with the piperazine moiety can reduce symptoms of anxiety and depression. For example, studies have reported that administration of similar piperazine compounds led to significant reductions in anxiety-like behaviors in rodent models .
Case Studies and Clinical Applications
Several case studies highlight the therapeutic potential of piperazine derivatives:
- Antidepressant Effects : A clinical trial involving a piperazine-based compound demonstrated significant improvement in depressive symptoms among participants compared to placebo groups. The trial focused on patients with major depressive disorder, showing enhanced serotonin levels post-treatment.
- Antipsychotic Activity : Another study evaluated the efficacy of a related piperazine derivative in patients with schizophrenia. Results indicated a marked reduction in positive symptoms (hallucinations and delusions) after 8 weeks of treatment, suggesting effective dopamine receptor antagonism.
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O2.2ClH/c1-4-18(2,3)23-14-15(22)13-20-9-11-21(12-10-20)17-8-6-5-7-16(17)19;;/h5-8,15,22H,4,9-14H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWHECNUXXACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.